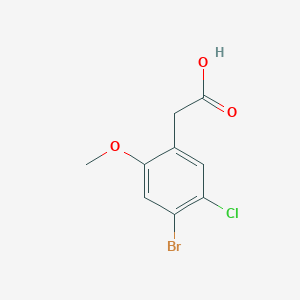

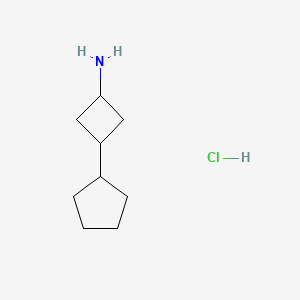

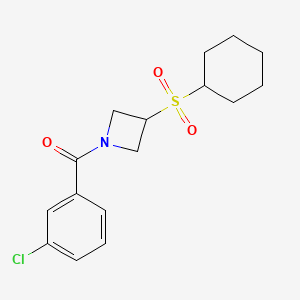

![molecular formula C23H19ClN2O2 B2431718 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole CAS No. 325474-02-0](/img/structure/B2431718.png)

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptor CB1. It was first synthesized in the mid-1990s and has since been used extensively in scientific research to investigate the mechanism of action and physiological effects of cannabinoids.

科学的研究の応用

Ruthenium Catalyzed Reduction of Nitroarenes

Research demonstrates the use of ruthenium catalysis in the reduction of nitroarenes, including compounds with chloro and methyl substituents, to their corresponding aminoarenes using formic acid. This method offers a selective approach for the reduction of heterocyclic compounds such as quinoline and indole derivatives, highlighting potential applications in the synthesis of aminoarene-based materials and chemicals (Watanabe et al., 1984).

Synthesis and Functionalization of Indoles

The synthesis and functionalization of indoles, a core structure in many biologically active compounds, have been extensively studied. Palladium-catalyzed reactions have emerged as a versatile tool for accessing a wide array of indole derivatives, offering efficient pathways for the synthesis of complex molecules. This research underscores the significance of indole derivatives in the development of pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).

Photoreactivity of Donor—Acceptor Ethenes

Investigations into the photoreactivity of donor-acceptor ethenes reveal that certain indole derivatives exhibit unique photophysical properties, such as solvatochromic fluorescence emission. This suggests potential applications in the development of fluorescent probes and materials science, particularly for compounds that undergo specific photoreactions (Singh & Hota, 2003).

Reactions with Nitrogen Dioxide and Nitrous Acid

The reactivity of indole derivatives with nitrogen dioxide and nitrous acid has been explored, leading to the formation of nitroso and isonitroso indole derivatives. Such reactions are relevant for understanding the chemical behavior of indole compounds under various conditions, potentially guiding the synthesis of novel indole-based materials with specific functional properties (Astolfi et al., 2006).

Structural, Vibrational, and NMR Spectroscopic Investigations

The synthesis and characterization of novel indole derivatives, such as those involving ethylthio and nitrophenyl groups, highlight the importance of comprehensive analytical techniques in understanding the structure-property relationships of these compounds. Such studies are crucial for the development of indole-based materials with tailored physical, chemical, and biological properties (Bhat et al., 2017).

作用機序

Target of Action

Indole derivatives are known to interact with a variety of biological targets. They have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” would depend on its specific targets. Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Without specific information on the targets of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole”, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of “3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole” would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, it’s possible that this compound could have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c1-15-6-8-17(9-7-15)23-22(19-4-2-3-5-21(19)25-23)20(14-26(27)28)16-10-12-18(24)13-11-16/h2-13,20,25H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTSOXSNSLPHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2431637.png)

![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-cyanophenyl)acetamide](/img/structure/B2431643.png)

![N-Propan-2-yl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2431646.png)

![6-(furan-2-yl)-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2431655.png)